O-Cymene

Descripción

Contextualization within Monoterpene Chemistry and Alkylbenzenes

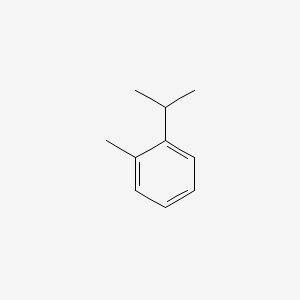

O-Cymene is formally classified as an alkylbenzene, characterized by a benzene (B151609) ring substituted with a methyl group and an isopropyl group at the ortho positions. It is one of three structural isomers of cymene, the others being m-cymene (B53747) and p-cymene (B1678584), which differ in the relative positions of these alkyl substituents on the benzene ring wikipedia.org. While p-cymene is the most abundant isomer found in nature, this compound's distinct ortho substitution pattern influences its chemical and physical properties, setting it apart from its isomers wikipedia.org.

Within the broader context of monoterpene chemistry, cymenes are sometimes discussed due to their structural relationship to certain terpenes, although they are aromatic rather than purely aliphatic or alicyclic monoterpenes. Some natural product biosynthesis pathways involving terpenes can lead to the formation of p-cymene, for instance, through the dehydrogenation of compounds like limonene (B3431351) or alpha-pinene (B124742) mdpi.comacs.org. This connection highlights a potential link between terpene metabolism and the presence of cymene isomers in biological systems, although this compound's natural occurrence appears less common than p-cymene wikipedia.orgmdpi.com.

This compound is a flammable colorless liquid that is nearly insoluble in water but soluble in organic solvents. wikipedia.org. Its chemical formula is C₁₀H₁₄, and it has a molar mass of 134.22 g/mol . nih.gov. Key physical properties include a boiling point of 178 °C and a melting point of -71.5 °C. wikipedia.orgnih.gov. The density of this compound is approximately 0.88 g/cm³ at 25 °C. wikipedia.org.

Here is a summary of some key physical properties of this compound:

| Property | Value | Unit | Source |

| Chemical Formula | C₁₀H₁₄ | - | nih.gov |

| Molar Mass | 134.22 | g/mol | nih.gov |

| Appearance | Colorless liquid | - | wikipedia.org |

| Density | 0.88 | g/cm³ | wikipedia.org |

| Melting Point | -71.5 | °C | wikipedia.org |

| Boiling Point | 178 | °C | wikipedia.org |

| Solubility in Water | 23.3 | mg/L (at 25°C) | nih.gov |

Significance in Natural Product Chemistry Research

Research in natural product chemistry often involves the isolation, identification, and study of compounds from biological sources. The detection of this compound in plant essential oils prompts investigations into its potential contribution to the aroma, flavor, or biological properties of these natural products. Although much of the research on the biological activities of cymenes has focused on the more abundant p-cymene, the presence of this compound in certain essential oils suggests a need for further exploration of its specific effects. Studies on the insecticidal and repellent activities of Alpinia zerumbet essential oil, for instance, have investigated the contributions of both m-cymene and this compound, noting that this compound exhibited stronger fumigant and contact toxicity than m-cymene against certain insect species. researchgate.net.

Overview of Current Research Trajectories and Gaps

Current academic research involving this compound appears to follow several trajectories. One area involves its synthesis and chemical reactions, exploring new routes for its formation and its behavior in various chemical transformations. This compound can be synthesized through methods such as the alkylation of toluene (B28343). wikipedia.orgnih.gov. Research continues into optimizing such synthetic routes and exploring alternative methods.

Another trajectory involves the analysis of natural products where this compound is a component. This includes detailed chemical profiling of essential oils and extracts to quantify the presence of this compound and other constituents. Such analyses are crucial for understanding the full chemical diversity of natural sources and for correlating chemical composition with observed biological activities.

Despite its identification in some natural sources and its defined chemical structure, there are notable gaps in the academic research specifically focused on this compound compared to its isomer, p-cymene. Much of the research into the biological activities (such as antimicrobial, antioxidant, and anti-inflammatory properties) has centered on p-cymene. mdpi.compatsnap.comiiarjournals.orgresearchgate.netnih.govresearchgate.nettandfonline.comresearchgate.net. While the similar structures of the cymene isomers might suggest analogous properties, the ortho substitution in this compound could lead to distinct biological interactions and effects. Therefore, a significant gap exists in the comprehensive evaluation of the biological activities and potential applications of this compound itself.

Further research is needed to:

Systematically investigate the biological activities of isolated this compound to determine its specific effects, independent of other compounds present in natural extracts.

Explore efficient and sustainable methods for the isolation or synthesis of this compound for research purposes.

Study the potential synergistic or antagonistic effects of this compound when present in mixtures with other monoterpenes and natural product compounds.

Delve into the biosynthesis pathways that lead to the formation of this compound in the specific plant species where it is found.

Addressing these gaps would provide a more complete understanding of this compound's role in natural product chemistry and its potential utility in various applications.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRCMNKATXZARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052165 | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8766 g/cu cm at 20 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5 [mmHg], 1.5 mm Hg at 25 °C | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

527-84-4 | |

| Record name | o-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T13HF3266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biological Production of O Cymene

Natural Distribution and Identification in Biological Systems

O-Cymene has been identified as a volatile constituent in the essential oils of numerous plant species. cymitquimica.comnih.gov

This compound is a component of the essential oil extracted from the leaves of Lindera caesia, where it has been identified along with other major components like terpinen-4-ol and neo-intermedeol. researchgate.netiium.edu.mynih.govalkalisci.com In the essential oil from fresh leaves of Eriosema englerianum, this compound has been found as one of the major phytoconstituents, alongside terpinolene (B10128) and ascaridole. aphrc.orgajol.infoacademicjournals.orgnih.govresearchgate.net Studies on the essential oil of Thymus vulgaris (common thyme) have also reported this compound as a significant component, often found alongside thymol (B1683141) and gamma-terpinene (B192506). nih.govtandfonline.comresearchgate.netkirj.eemdpi.com The essential oil composition of Alpinia zerumbet (shell ginger) also includes this compound, with its presence varying in different plant organs. researchgate.netmdpi.comresearchgate.netx-mol.com

The concentration of this compound can differ considerably between plant species. For instance, in one study, the essential oil from Eriosema englerianum leaves contained this compound as the highest percentage compound (88.49%), while in Lindera caesia essential oil, it was present at 5.3%. ajol.inforesearchgate.netiium.edu.mynih.gov In Thymus vulgaris, the percentage of this compound has been reported to vary, for example, at 13.4% in one study from Iran and 16.55% in another analysis. nih.govtandfonline.com

Variations in this compound content are also observed within different organs of the same plant. In Alpinia zerumbet, this compound was found to be predominant in the essential oil from leaves (14.9%) but was largely absent in the essential oils from stems, flowers, and fruits, where m-cymene (B53747) was relatively richer. researchgate.netmdpi.comresearchgate.netx-mol.com this compound has also been identified in the rhizome essential oil of Alpinia zerumbet, albeit at a lower percentage (3.67%) compared to the leaves. researchgate.net

Geographic origin is another crucial factor influencing the composition and content of essential oils, including this compound. cabidigitallibrary.orgnih.gov Environmental factors such as altitude, temperature, and soil type can affect the biosynthesis of secondary metabolites like terpenes. nih.govdergipark.org.trdergipark.org.tr Studies on other Thymus species and aromatic plants have demonstrated that geographical location and environmental conditions lead to significant variations in essential oil yield and the relative concentrations of their components, including p-cymene (B1678584), a related isomer. kirj.eemdpi.comdergipark.org.trnotulaebotanicae.ro While direct studies specifically detailing the geographical variation of this compound content in the mentioned plants were not extensively available, the principle of geographical influence on essential oil composition is well-established for terpene-rich plants. cabidigitallibrary.orgnih.govdergipark.org.trdergipark.org.tr

Here is a table summarizing some reported occurrences and concentrations of this compound:

| Plant Species | Plant Organ | Geographic Origin (if specified) | This compound Content (%) | Source |

| Lindera caesia | Not specified | Not specified | 5.3 | researchgate.netiium.edu.mynih.gov |

| Eriosema englerianum | Fresh leaves | South Africa | 88.49 | ajol.info |

| Eriosema englerianum | Fresh leaves | Not specified | Major constituent | aphrc.orgacademicjournals.orgnih.govresearchgate.net |

| Thymus vulgaris | Aerial parts | Iran | 13.4 | tandfonline.com |

| Thymus vulgaris | Not specified | Not specified | 16.55 | nih.gov |

| Alpinia zerumbet | Leaves | China | 14.9 | mdpi.comresearchgate.netx-mol.com |

| Alpinia zerumbet | Rhizomes | Not specified | 3.67 | researchgate.net |

| Boswellia serrata | Gumoleoresin | India | Less proportion | researchgate.netresearchgate.net |

| Boswellia sacra | Resin | Oman | 0.2 | mdpi.com |

Beyond essential oils, this compound is also recognized as a volatile constituent of certain plant resins and botanicals. It is a known component of the essential oil derived from olibanum, also referred to as frankincense, which is obtained from Boswellia species. haz-map.comnih.govresearchgate.netresearchgate.net Studies on Indian olibanum (Boswellia serrata) have identified this compound among the components present in lesser proportions. researchgate.netresearchgate.net Analysis of the essential oil from Boswellia sacra resin from Oman also reported the presence of this compound, albeit at a low percentage (0.2%). mdpi.com

Biosynthetic Pathways and Precursors in Plants

The biosynthesis of terpenes, including this compound, in plants occurs through complex biochemical pathways.

Terpenoids, the class of compounds to which this compound belongs, are synthesized in plants via two primary pathways: the mevalonic acid (MVA) pathway, located in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.netdb-thueringen.de These pathways produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netdb-thueringen.de

While the detailed enzymatic steps specifically leading to this compound are not as extensively characterized as those for other monoterpenes like thymol and carvacrol (B1668589), it is understood that terpene synthases play a crucial role in the formation of the basic terpene structures from IPP and DMAPP. researchgate.netdb-thueringen.de In the case of related monoterpenes like thymol and carvacrol, which are often found alongside this compound in plants like Thymus vulgaris, the biosynthesis involves the cyclization of geranyl diphosphate (a C10 precursor formed from IPP and DMAPP) to gamma-terpinene, followed by enzymatic modifications. db-thueringen.depnas.orgnih.gov

Previous research suggested that p-cymene might be an intermediate in the formation of thymol and carvacrol from gamma-terpinene. pnas.orgnih.gov More recent studies have elucidated that in species like thyme and oregano, the formation of the aromatic ring of thymol and carvacrol from gamma-terpinene involves cytochrome P450 monooxygenases and short-chain dehydrogenases, proceeding via unstable cyclohexadienol intermediates. pnas.orgnih.gov In the absence of the dehydrogenase, only p-cymene was formed by rearrangement of these intermediates. pnas.org This suggests a close relationship in the biosynthetic routes of gamma-terpinene, p-cymene, this compound, thymol, and carvacrol, likely involving similar enzymatic machinery, although the specific enzymes and intermediates for this compound may differ in the position of the substituents on the aromatic ring.

Bacterial degradation pathways for p-cymene have been characterized, involving enzymes like p-cymene monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase to convert p-cymene to p-cumate (B1230055). plos.orgasm.org While these describe catabolism rather than biosynthesis, they highlight the types of enzymatic reactions (e.g., oxygenation, dehydrogenation) that can occur with cymene structures.

The biosynthesis of monoterpenoids in plants is subject to spatial and temporal regulation during plant development, often in response to biotic and abiotic factors. scispace.com The genes encoding the enzymes involved in terpene biosynthesis, such as terpene synthases and cytochrome P450s, are key targets for understanding this regulation. db-thueringen.demdpi.com

Studies on the genetic regulation of related monoterpenes, such as those in Cinnamomum camphora and Thymus species, provide insights into how this compound biosynthesis might be regulated. In C. camphora, genes encoding key enzymes in the MEP and MVA pathways, as well as terpene synthases, have been identified and characterized, with their expression levels varying in different tissues and chemotypes. mdpi.com In oregano, the expression of gamma-terpinene synthase has been correlated with the content of thymol and carvacrol. db-thueringen.depnas.org Similarly, the production of this compound is likely controlled by the expression levels and activity of specific enzymes within the terpene biosynthetic pathways, potentially involving dedicated terpene synthases or enzymes that modify common precursors or intermediates. Regulatory proteins, such as repressors controlling operons involved in cymene degradation in bacteria, also exist, suggesting potential regulatory mechanisms in plants as well. asm.org

Further research is needed to specifically identify and characterize the genes and regulatory elements directly involved in the biosynthesis of this compound in various plant species.

Advanced Chemical Synthesis and Reactivity of O Cymene

Methodological Advancements in O-Cymene Synthesis

The primary route for synthesizing cymene isomers, including this compound, involves the alkylation of toluene (B28343). nih.gov Controlling the selectivity towards specific isomers and developing efficient separation techniques are key aspects of methodological advancements in cymene production.

Alkylation Strategies for this compound Production (e.g., Friedel-Crafts alkylation of toluene)

Friedel-Crafts alkylation of toluene with propene or isopropyl alcohol is a common method for producing cymenes. This reaction typically yields a mixture of o-, m-, and p-cymene (B1678584) isomers. google.comcore.ac.ukresearchgate.net The relative amounts of each isomer formed depend on factors such as the catalyst used and the reaction conditions. core.ac.uk For instance, using Friedel-Crafts catalysts like AlCl3/HCl can lead to the formation of all three isomers. core.ac.uk Solid acid catalysts, particularly zeolites, have been explored for toluene isopropylation. google.comias.ac.inias.ac.in The selectivity towards specific isomers can be influenced by the catalyst's acidity and structure. ias.ac.inias.ac.in For example, studies using HZSM-5 catalysts with different Si/Al ratios have shown that lower Si/Al ratios can lead to higher toluene conversion, but the selectivity towards specific isomers can vary. nih.gov The reaction temperature also plays a role in isomer distribution, with higher temperatures potentially favoring the formation of m- and this compound. ias.ac.innih.gov

Isomer Control and Separation Techniques in Cymene Synthesis

Achieving high selectivity for a specific cymene isomer during synthesis remains a challenge due to the close proximity of their boiling points. core.ac.uk this compound has a boiling point of 178.3 °C at 101.3 kPa, while m-cymene (B53747) boils at 175.1 °C and p-cymene at 177.1 °C. core.ac.uk This makes separation by conventional distillation difficult and costly. core.ac.uk

Significant effort has been directed towards developing alkylation procedures that can either selectively produce desired isomers or facilitate their separation. core.ac.uk Adsorption-based processes, such as those utilizing molecular sieves, have been developed for separating cymene isomers. core.ac.ukgoogle.com UOP's Cymex process, for example, uses 13X molecular sieves and toluene as a desorbent to separate pure m-cymene and p-cymene from alkylation mixtures. core.ac.ukcore.ac.uk This process is analogous to the Parex process used for separating p-xylene (B151628) isomers. core.ac.ukcore.ac.uk While these methods are effective for separating m- and p-cymene, the separation of this compound from mixtures also requires specialized techniques. Gas chromatography has been mentioned as a method for separating the three isomers. nih.gov Azeotropic and extractive distillation have also been investigated for separating cymene isomers from other hydrocarbons. brix-berg.com

Chemical Reactions and Mechanistic Insights of this compound

Understanding the chemical reactivity of this compound is crucial for its utilization and for predicting its behavior in various environments. Oxidative transformations are particularly relevant, given the presence of alkyl groups on the aromatic ring.

Oxidative Transformations of this compound

This compound undergoes oxidative transformations, leading to the formation of various products. The nature of these products and the reaction pathways are influenced by the reaction conditions and the presence of catalysts.

Autoxidation of alkylbenzenes, including cymenes, involves reaction with molecular oxygen to form hydroperoxides. google.com While m- and p-cymene can be oxidized to their respective hydroperoxides, this compound is reported to not undergo oxidation readily. core.ac.uk In fact, at certain concentrations (around 10%), this compound can inhibit the oxidation of the other two isomers. core.ac.uk

However, under specific oxidation conditions, this compound can be converted to other products. For instance, the oxidation of cymenes to aromatic carboxylic acids, such as o-phthalic acid or its anhydride (B1165640) from this compound, can be achieved using various catalysts like nitric acid, Mn(VII), permanganate, Mn(II), Co(II), or V2O5. google.com This process can involve gas-phase and liquid-phase oxidation steps. google.com

Research into the oxidation of p-cymene, which shares structural features with this compound, has identified various enzymatic products, including thymol (B1683141), p-isopropylbenzyl alcohol, p,alpha,alpha-trimethylbenzyl alcohol, and p-isopropylbenzaldehyde, resulting from arene-epoxidation and hydroxylation reactions catalyzed by cytochrome P450 enzymes. nih.gov While this study focused on p-cymene, it provides insights into potential oxidation pathways for substituted alkylbenzenes.

The proximity of the methyl and isopropyl groups in this compound gives rise to an "ortho-effect," which significantly influences its oxidation kinetics, particularly at lower temperatures. osti.govuga.edu Studies on the Cl-initiated oxidation of cymene isomers have shown that this compound exhibits significant chain-propagation below 700 K, a consequence of the ortho-effect, while m- and p-cymene show minimal chain-propagation in this temperature range. osti.govuga.edu

The ortho-effect in this compound oxidation is attributed to the favorable formation of 6- and 7-membered-ring transition states during the formation of hydroperoxyalkyl (QOOH) intermediates from alkylperoxy radicals (ROO). osti.govuga.edu This is facilitated by the close spatial arrangement of the alkyl substituents. osti.govuga.edu As temperature increases, the ortho-effect diminishes, and the chain-propagation trends of the three cymene isomers converge above 700 K. osti.govuga.edu At higher temperatures, cyclic ether formation, indicative of chain-propagation, is primarily localized on the isopropyl group, a substituent common to all cymene isomers and unaffected by the ortho methyl group. osti.gov

Experimental data, such as cyclic ether/HO2-loss ratios, have been used to quantify the ortho-effect. osti.govuga.edu For instance, at 500 K, the cyclic ether/HO2-elimination yield ratio for this compound is significantly higher (0.54) compared to negligible values for m- and p-cymene. osti.gov This ratio decreases for this compound with increasing temperature, converging with those of the other isomers around 700 K, indicating an upper temperature limit for the pronounced ortho-effect. osti.govuga.edu

The addition of OH radicals to the aromatic ring of p-cymene, studied using flash photolysis-resonance fluorescence, revealed the formation of different adduct isomers, with addition at the ortho positions to the isopropyl and methyl substituents being predominant. researchgate.netrsc.org While this research focused on p-cymene, the concept of preferential addition at positions influenced by alkyl substituents is relevant to understanding the initial steps of oxidation in this compound as well.

Here is a data table summarizing some experimental findings related to the ortho-effect in cymene oxidation:

| Cymene Isomer | Temperature (K) | Cyclic Ether Formation (Chain Propagation) | Cyclic Ether/HO2-loss Ratio |

| This compound | 450 | Significant | 1.0 (normalized) uga.edu |

| This compound | 500 | Significant | 0.54 osti.gov |

| This compound | 700 | Reduced, converging with other isomers | ~0.10 uga.edu |

| m-Cymene | Below 650 | Minimal/Negligible | < 0.05 osti.govuga.edu |

| p-Cymene | Below 650 | Minimal/Negligible | < 0.05 osti.govuga.edu |

| m-Cymene | Above 700 | Converging with other isomers | ~0.10 uga.edu |

| p-Cymene | Above 700 | Converging with other isomers | ~0.10 uga.edu |

This table illustrates the pronounced influence of the ortho-effect on chain propagation in this compound oxidation at lower temperatures compared to its isomers.

Nitration Reactions of this compound (e.g., with nitronium tetrafluoroborate)

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring. For substituted aromatics like this compound, the regioselectivity of nitration is influenced by the existing substituents.

Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a powerful nitrating agent that provides a source of the electrophilic nitronium ion (NO₂⁺). wikipedia.orgfishersci.ca It is a colorless crystalline solid that is sensitive to moisture and reacts with water to form corrosive acids. wikipedia.org Nitronium tetrafluoroborate has been shown to be a versatile nitrating agent for various organic compounds. fishersci.ca

Studies have reported the intact and direct dealkylating nitration of this compound using nitronium tetrafluoroborate. sigmaaldrich.com This indicates that under certain conditions, nitration can occur without fragmentation of the isopropyl group. In contrast, p-cymene has been shown to undergo ipso attack (attack at the substituted carbon) to the isopropyl group when reacted with nitronium tetrafluoroborate, leading to the formation of p-nitrotoluene. cdnsciencepub.com This highlights the difference in reactivity between cymene isomers under nitration conditions and suggests that the ortho substitution in this compound may influence the preferred site of electrophilic attack. The mechanism of electrophilic aromatic nitration generally involves the formation of an arenium ion intermediate (sigma complex). researchgate.net

Isomerization Kinetics of Cymene Isomers

Cymene isomers (o-, m-, and p-cymene) can undergo isomerization reactions, interconverting between the different structural forms. Understanding the kinetics of these isomerization processes is important for controlling product distributions in reactions involving cymenes.

Reactivity with Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Reactive Oxygen Species (ROS) are highly reactive oxygen-containing chemicals, including species like superoxide (B77818) anion (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). wikipedia.orgcvphysiology.com Hydroxyl radicals are among the most reactive, capable of oxidizing a wide range of organic compounds. hydrogenlink.com They can be generated through various processes, including Fenton reactions involving transition metal ions and hydrogen peroxide. wikipedia.org

Hydroxyl radicals are extremely powerful oxidizing agents due to their high oxidative potential and unpaired electron configuration, which drives them to abstract electrons from other molecules. hydrogenlink.com They can react with organic compounds by adding to unsaturated bonds or abstracting hydrogen atoms. hydrogenlink.com

While the provided search results discuss the general reactivity of hydroxyl radicals and their generation, specific detailed research findings on the reactivity of this compound explicitly with hydroxyl radicals were not found. However, as an aromatic hydrocarbon with alkyl substituents, this compound would be expected to react with hydroxyl radicals through mechanisms such as hydrogen abstraction from the alkyl groups or addition to the aromatic ring, leading to various oxidation products. The specific sites of attack and the resulting product distribution would depend on the reaction conditions and the presence of other species.

Synthesis and Characterization of this compound Derivatives

The functionalization and derivatization of this compound allow for the synthesis of a variety of compounds with potentially diverse applications. Strategies for achieving this involve introducing new functional groups onto the aromatic ring or the alkyl side chains.

Strategies for Functionalization and Derivatization

Strategies for the functionalization and derivatization of aromatic compounds often involve electrophilic aromatic substitution, directed C-H activation, and reactions targeting the alkyl side chains. For this compound, the presence of both methyl and isopropyl groups, as well as the aromatic ring, offers multiple sites for functionalization.

Electrophilic aromatic substitution reactions, such as nitration (discussed in 3.2.2), halogenation, sulfonation, and Friedel-Crafts reactions, can introduce functional groups onto the aromatic ring. The regioselectivity of these reactions on this compound would be influenced by the activating and directing effects of the methyl and isopropyl groups, which are both ortho, para-directing.

Functionalization of the alkyl side chains can involve reactions such as oxidation, halogenation, or radical reactions. Selective oxidation of the isopropyl group, for instance, could lead to the formation of alcohols, ketones, or carboxylic acids.

More advanced strategies include transition-metal-catalyzed C-H activation, which allows for the direct functionalization of C-H bonds at specific positions. This approach can offer high regioselectivity and enable the synthesis of complex molecules. While general strategies for C-H functionalization of (hetero)aromatic compounds and peptides using transition metal catalysts like ruthenium have been reported, specific examples focusing on the C-H functionalization of this compound were not detailed in the provided snippets. nih.govacs.orgresearchgate.netnih.gov

Development of Organometallic Complexes Incorporating Cymene Ligands (e.g., Ru(II)–cymene complexes)

Organometallic complexes incorporating arene ligands, such as cymene, have been extensively studied due to their diverse catalytic and biological properties. Ruthenium(II)–arene complexes, particularly those featuring p-cymene, are a prominent class of these compounds. mdpi.commdpi.com

Dichloro(p-cymene)ruthenium(II) dimer, [(p-cymene)RuCl₂]₂, is a common precursor for the synthesis of various Ru(II)–p-cymene complexes. wikipedia.orgamericanelements.comsigmaaldrich.com This dimeric complex can react with Lewis bases to form monomeric adducts with a pseudo-octahedral piano-stool structure. wikipedia.org

Research has focused on synthesizing and characterizing Ru(II)–p-cymene complexes with various ligands, including substituted pyridine–quinoline ligands and thiosemicarbazones. mdpi.commdpi.comacs.orgnih.govtandfonline.com These complexes are typically synthesized by reacting the ruthenium dimer precursor with the desired ligand in a suitable solvent, such as methanol (B129727) or dichloromethane. mdpi.comnih.gov

Characterization of these complexes is performed using a combination of spectroscopic techniques, including ATR-IR, UV-Vis, multinuclear NMR spectroscopy, and mass spectrometry. mdpi.commdpi.comacs.orgnih.gov Single-crystal X-ray diffraction is also used to confirm the solid-state structures. mdpi.comacs.orgnih.gov These studies have revealed that the arene ligand (p-cymene in these examples) is typically coordinated to the ruthenium center in an η⁶ fashion, forming a "piano-stool" geometry with the other ligands. acs.org

Biological Activities and Pharmacological Investigations of O Cymene

Antimicrobial Efficacy

O-cymene has been identified as a key component in essential oils exhibiting notable antimicrobial effects. Its activity is often linked to its ability to destabilize bacterial lipid bilayers, enhancing membrane permeability.

Research has primarily evaluated the antibacterial effects of this compound as a major component of essential oils. These studies indicate a spectrum of activity that varies between different bacterial species.

An investigation into the essential oil of Echinophora platyloba, which contains this compound as a major component (26.51% in the essential oil and 28.66% in the methanolic extract), demonstrated significant antibacterial action. nih.gov Gram-positive bacteria, particularly Listeria monocytogenes and Staphylococcus aureus, were found to be the most susceptible to the oil. nih.gov The Gram-negative bacterium Escherichia coli was also inhibited, though at a higher concentration. nih.gov However, the oil showed no inhibitory activity against Salmonella typhimurium. nih.gov

Similarly, essential oil extracted from Cuminum cyminum (Cumin), containing 17.31% this compound, was tested against several food-borne bacteria. proquest.com The study found that Staphylococcus aureus was the most sensitive bacterium, while Escherichia coli was the most resistant among those tested. proquest.com Another study on Origanum vulgare essential oil also identified this compound (13.5%) as a main component contributing to its antibacterial properties. scielo.br

MIC and MBC values quantify the antibacterial efficacy of a compound. For essential oils rich in this compound, these values have been determined against several pathogenic bacteria. In the study of Cuminum cyminum essential oil (17.31% this compound), the MIC for Staphylococcus aureus was 3 mg/mL, and the MBC was 6 mg/mL. proquest.com For the more resistant Escherichia coli, the MIC was 6 mg/mL, and the MBC was 12 mg/mL. proquest.com

The essential oil of Echinophora platyloba, with this compound as a primary constituent, showed a MIC of 6,250 ppm against Listeria monocytogenes and 12,500 ppm against Staphylococcus aureus. nih.gov A higher MIC of 50,000 ppm was recorded for Escherichia coli. nih.gov

| Bacteria | Source (this compound %) | MIC | MBC | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Cuminum cyminum oil (17.31%) | 3 mg/mL | 6 mg/mL | proquest.com |

| Escherichia coli | Cuminum cyminum oil (17.31%) | 6 mg/mL | 12 mg/mL | proquest.com |

| Listeria monocytogenes | Echinophora platyloba oil (26.51%) | 6,250 ppm | Not Reported | nih.gov |

| Staphylococcus aureus | Echinophora platyloba oil (26.51%) | 12,500 ppm | Not Reported | nih.gov |

| Escherichia coli | Echinophora platyloba oil (26.51%) | 50,000 ppm | Not Reported | nih.gov |

This compound is recognized as a key constituent linked to the antifungal effects of certain essential oils. nih.gov Studies on oregano essential oil have highlighted the importance of its chemical profile, including this compound, in its efficacy against fungal pathogens. One analysis of several oregano essential oils found that the sample with the highest concentration of carvacrol (B1668589) and this compound demonstrated the highest activity against all tested Candida strains, with MIC values ranging from 0.06 to 0.125 mg/mL. mdpi.commdpi.com

The fungal species tested included Candida albicans and Candida parapsilosis, with C. parapsilosis proving to be the most sensitive. mdpi.com These findings suggest that this compound, likely acting in synergy with other components like carvacrol, plays a significant role in the antifungal action of these essential oils. mdpi.commdpi.com There is limited specific data on the activity of isolated this compound against Aspergillus niger and Aspergillus flavus.

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to antimicrobial agents. This compound has been identified as a potentially important compound in combating biofilms.

In a large-scale screening of 89 different essential oils against Pseudomonas aeruginosa, a machine learning analysis was employed to identify the chemical components most critical to antibiofilm activity. nih.govresearchgate.net The analysis highlighted that estragole, pulegone, and this compound were the most important chemical constituents responsible for the observed antibiofilm effects. nih.govresearchgate.net This suggests that this compound possesses intrinsic properties that interfere with the formation or stability of bacterial biofilms.

Antibacterial Properties and Spectrum of Activity (e.g., Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium)

Antioxidant Activity

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. This compound has been noted for its contribution to the antioxidant capacity of essential oils.

The antioxidant activity of this compound is attributed to its molecular structure. One proposed mechanism is "termination-enhancing," where the oxidation of terpenoids like this compound increases the rate of the termination step in the lipid oxidation process. conicet.gov.ar This mechanism involves the donation of a hydrogen atom to a free radical, which neutralizes the radical and stops the damaging chain reaction. This compound, which possesses reactive benzylic hydrogen atoms, is well-suited for this role.

Studies have identified this compound as a contributor to the free radical scavenging activity of various essential oils. oup.com The effectiveness of phenolic and terpenoid compounds in retarding lipid oxidation is often due to their ability to act as free radical scavengers. conicet.gov.ar By neutralizing reactive oxygen species (ROS), this compound helps to protect cells from oxidative stress, which is implicated in a variety of pathological conditions.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase)

For instance, an essential oil extracted from the leaves of Schinus terebinthifolius, which contained this compound as a primary component (10.42%), was evaluated for its effects on antioxidant enzymes. researchgate.net Similarly, peppermint essential oil, which also contains this compound, was found to modulate the activity of SOD and CAT in a study on Callosobruchus maculatus. nih.gov While these findings suggest a potential role for this compound in influencing these crucial enzyme systems, the research points to the activity of the complete essential oil rather than attributing the effect solely to its this compound content.

Role in Mitigating Oxidative Stress in Biological Models

This compound has been identified for its potential antioxidant properties, which are crucial in mitigating oxidative stress. cymitquimica.comcuraleafclinic.com Oxidative stress, an imbalance between free radicals and antioxidants in the body, can lead to cellular damage. Research suggests that this compound contributes to the antioxidant capacity of certain essential oils. A study reported that this compound, along with its isomer p-cymene (B1678584), is responsible for the antioxidant activity of Citrus limon essential oil. researchgate.net

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several preclinical models, demonstrating its ability to modulate key pathways in the inflammatory response.

Scientific evidence indicates that this compound can directly modulate the production of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate inflammation. In a mouse model of pleurisy, this compound was found to diminish the secretion of Tumor Necrosis Factor-alpha (TNF-α) induced by carrageenan. nih.gov Furthermore, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, this compound reduced the production of TNF-α, Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.gov It also reduced the number of neutrophils and macrophages involved in the inflammatory response in this model. nih.gov Supporting these findings, another study identified this compound as a core active constituent responsible for regulating inflammatory cytokines. mdpi.com

| Biological Model | Inducing Agent | Observed Effect of this compound |

|---|---|---|

| Mouse model of pleurisy | Carrageenan | Diminished TNF-α secretion |

| Mouse model of acute lung injury | LPS | Reduced production of TNF-α, IL-1β, and IL-6 |

| Reduced number of neutrophils and macrophages |

This compound's anti-inflammatory action extends to the inhibition of key enzymes that synthesize inflammatory mediators. Research has often focused on essential oils where this compound is a notable component. An essential oil from Ocimum gratissimum, which lists this compound as a constituent, was shown to have inhibitory power against cyclooxygenase-1 (COX-1) and lipoxygenase (LOX). researchgate.net Cyclooxygenase and lipoxygenase are enzymes pivotal to the metabolic pathways that produce prostaglandins (B1171923) and leukotrienes, respectively, both of which are key mediators of inflammation. ekb.eg

Similarly, essential oils from two Eugenia species, containing this compound (0.26% and 1.05%), were found to exert their anti-inflammatory effects through the dual inhibition of the COX-2 and 5-lipoxygenase (5-LOX) pathways. ekb.eg A study on the essential oil of Origanum compactum from a specific region, which was notably rich in this compound (11.16%), demonstrated significant inhibitory activity against 5-LOX. nih.govresearchgate.net

| Source | This compound Content | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Origanum compactum Essential Oil (Taounate zone) | 11.16% | 1.33 ± 0.01 µg/mL |

Analgesic Properties

The pain-relieving properties of this compound are suggested by studies on essential oils where it is a major component. These investigations point towards mechanisms involving the central nervous system.

The analgesic effects of this compound are often linked to its presence in complex essential oils that interact with pain perception pathways. An essential oil from Lippia gracilis, containing 9.42% this compound, exhibited analgesic effects in mice. nih.gov The mechanisms of pain relief can involve both peripheral actions and the central nervous system. mdpi.com Drugs that act on the CNS typically inhibit both the initial neurogenic phase and the later inflammatory phase of pain, as measured in tests like the formalin test. mdpi.com

Further research on an essential oil from Origanum vulgare, which also contains this compound, suggests a possible interaction with the endocannabinoid system. nih.gov This system, which includes cannabinoid receptors like CB1 (predominantly in the CNS) and CB2 (in the periphery and immune cells), is a known target for modulating pain and inflammation. nih.gov Preliminary research on cymene (isomer unspecified) suggests it may exert analgesic effects by interacting with the central nervous system, possibly through the modulation of neurotransmitter release or receptor activity. patsnap.com

Research into Anticancer Potential

The exploration of this compound's anticancer properties is an area with minimal dedicated research. In contrast to its extensively studied isomer, p-cymene, which has been a significant ligand in the development of potential metallodrugs, this compound has not been a primary focus of investigation.

In Vitro Cytotoxicity Studies (e.g., HeLa, MDA-MB-231 cancer cells)

There is a scarcity of published data detailing the in vitro cytotoxicity of isolated this compound against the HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines. While some studies have analyzed the cytotoxic effects of essential oils containing this compound as one of its constituents, the specific contribution of this compound to the observed activity has not been determined. Without studies on the pure compound, its intrinsic cytotoxic potential against these cancer cell lines remains unknown.

Mechanistic Studies on Cell Cycle Arrest and Apoptosis Induction

Detailed mechanistic studies to determine whether this compound can induce cell cycle arrest or promote apoptosis in cancer cells are not available in the current scientific literature. The molecular pathways and specific cellular targets that would be involved in such processes have not been investigated for this specific cymene isomer.

Development and Evaluation of this compound-Containing Metal Complexes as Cytotoxic Agents

The development of metal-based anticancer agents has prominently featured the p-cymene ligand, particularly in ruthenium and osmium complexes, due to its stabilizing and cytotoxic-enhancing properties. However, a similar focus has not been placed on this compound. There are no significant reports on the synthesis, characterization, and cytotoxic evaluation of this compound-containing metal complexes. Consequently, the potential of this compound as a ligand in the design of novel cytotoxic metallodrugs is yet to be explored.

Mechanistic Investigations of O Cymene S Biological and Chemical Interactions

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of p-cymene (B1678584) are largely attributed to its ability to interact with and compromise the structural and functional integrity of microbial cells. Its mode of action primarily involves the disruption of cellular membranes and the subsequent interference with essential cellular processes.

Membrane Disruption and Cell Lysis Mechanisms

As a hydrophobic molecule, p-cymene readily partitions into the lipid bilayer of microbial cytoplasmic membranes. nih.gov This accumulation leads to a perturbation and expansion of the membrane, altering its fluidity and integrity. nih.govmdpi.com The interaction disrupts the ordered structure of the phospholipid membrane, which can lead to an increase in permeability. nih.gov This loss of membrane integrity allows the leakage of vital intracellular components, such as ions and RNA/DNA, and can ultimately result in cell lysis. psecommunity.org Electron microscopy studies have revealed that exposure to essential oils containing p-cymene can cause significant morphological damage and collapse of bacterial cells. nih.gov The ability of p-cymene to disrupt membranes is a key factor in its antimicrobial efficacy against a range of pathogenic bacteria. mdpi.comresearchgate.net

Influence on Intracellular pH and ATP Levels in Microorganisms

The membrane-disrupting effects of p-cymene also impact the proton motive force (PMF), which is crucial for cellular energy transduction. The PMF consists of two components: the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH). Research on Bacillus cereus has shown that p-cymene can induce a reduction in the membrane potential. mdpi.com However, its effect on the pH gradient across the membrane is minimal to negligible at concentrations between 0.5 mM and 2 mM. mdpi.com

Enzymatic Interactions and Metabolic Pathways in Organisms

Microorganisms have evolved diverse enzymatic pathways to metabolize aromatic hydrocarbons like p-cymene, often utilizing them as a sole carbon and energy source. These metabolic routes involve a series of oxidation and cleavage reactions that break down the stable aromatic ring.

Microbial Metabolism of Cymenes (e.g., Fungal Biotransformation, Bacterial Catabolism)

Bacterial Catabolism: Bacteria, particularly from the genus Pseudomonas and Burkholderia, are well-known for their ability to degrade p-cymene. In Burkholderia xenovorans LB400, p-cymene is metabolized through the cym and p-cumate (B1230055) (cmt) gene clusters. plos.orgnih.gov The pathway is initiated by the oxidation of the methyl group to form p-cumate, which is then further processed. plos.orgnih.gov Anaerobic degradation pathways have also been identified in denitrifying bacteria. nih.gov For instance, "Aromatoleum aromaticum" pCyN1 initiates degradation via an oxygen-independent hydroxylation of the methyl group, whereas "Thauera" sp. pCyN2 employs a different strategy, adding the methyl group to fumarate. asm.orgnih.gov These pathways ultimately convert p-cymene into central metabolites like isobutyrate, pyruvate, and acetyl-CoA. plos.orgnih.gov

Fungal Biotransformation: Fungi also play a role in the biotransformation of p-cymene. Various fungal species, including Aspergillus niger, Penicillium claviforme, and the white-rot fungus Phanerochaete chrysosporium, have been shown to metabolize p-cymene into several hydroxylated derivatives. dergipark.org.trresearchgate.netnveo.org These transformations are often initial steps in detoxification or degradation pathways, converting the hydrophobic p-cymene into more polar metabolites. researchgate.net For example, Phanerochaete chrysosporium transforms p-cymene into initial metabolites like p-cymen-8-ol and cumin alcohol. dergipark.org.trresearchgate.net

Identification of O-Cymene Metabolites

A variety of metabolites have been identified from the microbial degradation of p-cymene. These products result from enzymatic reactions such as hydroxylation, oxidation, and ring cleavage. The specific metabolites produced can vary significantly depending on the microorganism and the metabolic pathway employed (aerobic vs. anaerobic).

Below is a table of key metabolites identified from the microbial metabolism of p-cymene.

| Metabolite | Producing Microorganism(s) | Metabolic Pathway |

| 4-Isopropylbenzyl alcohol | "Aromatoleum aromaticum" pCyN1 | Anaerobic |

| 4-Isopropylbenzaldehyde | "Aromatoleum aromaticum" pCyN1 | Anaerobic |

| p-Cumate (4-Isopropylbenzoate) | Burkholderia xenovorans, "Aromatoleum aromaticum" pCyN1, "Thauera" sp. pCyN2 | Aerobic & Anaerobic |

| (4-Isopropylbenzyl)succinate | "Thauera" sp. pCyN2 | Anaerobic |

| 2,3-Dihydroxy-p-cumate | Pseudomonas putida | Aerobic |

| p-Cymen-8-ol | Phanerochaete chrysosporium | Fungal Biotransformation |

| Cumin alcohol | Phanerochaete chrysosporium | Fungal Biotransformation |

| Isobutyrate, Pyruvate, Acetyl-CoA | Burkholderia xenovorans | Aerobic |

Stress Response Activation and Biofilm Reduction in Microorganisms (e.g., Burkholderia xenovorans)

Exposure to p-cymene can induce a significant stress response in bacteria. plos.orgnih.gov In Burkholderia xenovorans LB400, growth on p-cymene leads to an increase in the production of molecular chaperones and stress-related proteins. plos.orgnih.gov This response indicates that the bacterium perceives p-cymene as a stressful condition, likely due to its effects on membrane integrity and cellular homeostasis. plos.orgnih.gov

The following table details some of the stress response proteins upregulated in B. xenovorans during growth on p-cymene.

| Protein | Function |

| DnaK, GroEL, ClpB | Molecular Chaperones (Protein folding and repair) |

| Ohr | Organic Hydroperoxide Resistance Protein |

| AhpC | Alkyl Hydroperoxide Reductase |

| CopA | Copper Oxidase (Oxidative stress response) |

Furthermore, p-cymene has been shown to reduce biofilm formation in B. xenovorans. plos.orgnih.govresearchgate.net Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. The accumulation of p-cymene in the bacterial membrane and the resulting structural changes are thought to interfere with the signaling and adhesion processes necessary for biofilm development. mdpi.comresearchgate.net This effect may be associated with a decrease in the levels of diguanylate cyclase proteins, which are key enzymes in biofilm formation signaling. plos.orgnih.gov This anti-biofilm activity is a significant aspect of p-cymene's potential as an antimicrobial agent. nih.govnih.gov

Fundamental Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this compound at a fundamental level provides critical insights into its reactivity and transformation pathways. Investigations into its gas-phase reactions, the influence of resonance stabilization on reaction intermediates, and theoretical calculations of reaction energetics collectively contribute to a comprehensive understanding of its chemical behavior.

Gas-Phase Reactions and Adduct Formation

In the gas phase, this compound can undergo reactions with various ions and radicals, often leading to the formation of adducts. These reactions are crucial for understanding atmospheric chemistry and for analytical techniques such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).

One notable gas-phase reaction is with the hydronium ion (H₃O⁺). In these interactions, proton transfer is a significant pathway. Experimental studies using SIFT-MS have investigated the ion-molecule reactions of this compound with a range of reagent ions. rsc.org For instance, the reaction with H₃O⁺ proceeds rapidly, primarily through proton transfer, which can be considered a form of adduct formation where a proton is added to the this compound molecule. rsc.org

While detailed kinetic studies on the gas-phase reactions of this compound with hydroxyl (OH) radicals are not as prevalent as for its isomer p-cymene, the mechanisms are expected to be analogous. For p-cymene, studies have shown that the reaction with OH radicals involves both the addition of the OH radical to the aromatic ring to form adducts and H-atom abstraction from the alkyl side chains. researchgate.netrsc.orgresearchgate.net These reactions are often reversible, with the stability of the formed adducts being temperature-dependent. researchgate.netrsc.orgresearchgate.net Similar adduct formation pathways are anticipated for this compound, where the OH radical adds to the aromatic ring at various positions.

The reactions of this compound with other ions in the gas phase have also been characterized. With anions, the reactivity is varied; for example, the hydroxide (B78521) anion (OH⁻) reacts with this compound via proton transfer to form a deprotonated molecule, while ions like NO₂⁻ and NO₃⁻ are unreactive. rsc.org

Resonance Stabilization Effects in Reaction Pathways

The methyl and isopropyl groups of this compound are both electron-donating groups, which activate the aromatic ring towards electrophilic attack. libretexts.org They stabilize the positive charge of the sigma complex through a combination of inductive effects and hyperconjugation. This stabilization is most effective when the electrophile adds to the positions ortho or para to these activating groups. libretexts.org

Theoretical Studies: Density Functional Theory (DFT) Calculations of Reaction Energetics and Pathways

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetics and pathways of this compound reactions at a molecular level. DFT calculations can provide valuable data on the thermodynamics and kinetics of these reactions, complementing experimental findings.

DFT has been employed to study the gas-phase ion-molecule reactions of this compound. For example, calculations have been used to determine the energetics of the proton transfer reaction between this compound and H₃O⁺. These calculations confirmed the feasibility of the suggested reaction pathways by determining the reaction enthalpies. rsc.org The proton transfer from H₃O⁺ to this compound was found to be exothermic, providing a thermodynamic driving force for the reaction. rsc.org

The following table summarizes the DFT-calculated reaction energetics for the proton transfer from H₃O⁺ to the different isomers of cymene.

| Cymene Isomer | Reaction | Calculated Enthalpy Change (kJ mol⁻¹) |

|---|---|---|

| This compound | Proton Transfer | -30 |

| m-Cymene (B53747) | Proton Transfer | -22 |

| p-Cymene | Proton Transfer | -44 |

These theoretical calculations also explored other potential reaction channels, such as dissociative proton transfer, and found them to be endothermic, indicating they are less likely to occur under the studied conditions. rsc.org

While specific DFT studies on the reaction of this compound with OH radicals are limited, extensive theoretical work on p-cymene provides a framework for understanding these interactions. For p-cymene, DFT calculations (using the M06-2X functional with a 6-31G(d,p) basis set) have been used to map out the potential energy surface for OH addition. researchgate.net These studies show that the formation of adducts with the OH group in the ortho positions relative to the alkyl substituents is the most favorable pathway. researchgate.net Similar theoretical approaches would be invaluable in precisely determining the preferred reaction pathways and energetics for this compound.

Applications and Innovations of O Cymene in Research Contexts

Food Science and Post-Harvest Technology Research

O-Cymene's presence in plant essential oils with known antimicrobial and antioxidant properties has led to investigations into its use in food science and post-harvest technology to improve food quality and extend shelf life. cymitquimica.comresearchgate.netfrontiersin.orgcore.ac.uk

Encapsulation techniques are explored to enhance the stability and control the release of volatile compounds like this compound, particularly in food applications. Research has investigated the encapsulation of thyme essential oil, which contains this compound, into β-cyclodextrin nanocomplexes. sigmaaldrich.comsigmaaldrich.comalkalisci.comalkalisci.comdoaj.orgresearchgate.net Studies have explored the mechanism of formation and release from these nanocomplexes. sigmaaldrich.comsigmaaldrich.comalkalisci.comalkalisci.comdoaj.org Molecular mechanics calculations suggest that the binding of this compound within the hydrophobic cavity of β-cyclodextrin is thermodynamically achievable, with complexation energies reported between -18.48 and -22.07 kcal/mol. doaj.org This indicates the potential for β-cyclodextrin nanosponges to serve as delivery systems for hydrophobic compounds like this compound, potentially increasing their utility in the food industry. researchgate.net

This compound contributes to the food preservation capabilities of certain essential oils due to its potential antimicrobial and antioxidant properties. cymitquimica.comresearchgate.netfrontiersin.orgcore.ac.ukontosight.ai Research has reported the use of this compound in improving the shelf life of Sapodilla (Manilkara zapota L.) fruit. sigmaaldrich.comsigmaaldrich.comalkalisci.comresearchgate.netresearchgate.net In studies involving the processing of Sapodilla fruit, this compound was identified as one of the bioactive flavor compounds whose content was enhanced during storage in a developed shelf-stable product. researchgate.netresearchgate.net This suggests a role for this compound in controlling post-harvest losses and illustrating its contribution to food preservation. sigmaaldrich.comsigmaaldrich.comalkalisci.comresearchgate.netresearchgate.net Additionally, this compound has been identified as a component in essential oils exhibiting activity against post-harvest fruit decay fungi such as Botrytis cinerea, Penicillium italicum, P. expansum, Phytophthora citrophthora, and Rhizopus stolonifer. researchgate.netnih.govcabidigitallibrary.orgdoi.orgscielo.org.mx Its presence in thyme oil has also been linked to extending the shelf life of meat products. academicstrive.com

Agricultural Research for Sustainable Pest Management

This compound is being investigated in agricultural research for its potential as a natural compound in sustainable pest management strategies, offering alternatives to synthetic insecticides. chemimpex.commdpi.comresearchgate.net

This compound has demonstrated insecticidal properties, making it a candidate for the development of natural pesticides and insecticides. sigmaaldrich.comsigmaaldrich.comalkalisci.comchemimpex.commdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.comcabidigitallibrary.orgnih.govacademicjournals.orgjuniperpublishers.comresearchgate.netnih.govmdpi.comsciforum.netcabidigitallibrary.org It has been highlighted as an effective component in essential oil formulations used as insecticides. sigmaaldrich.comsigmaaldrich.comalkalisci.commdpi.comnih.govresearchgate.net Studies have shown that this compound, along with other compounds like eucalyptol (B1671775) and limonene (B3431351), can exhibit high toxicity to pests. mdpi.com Its antimicrobial properties also contribute to its value in developing natural formulations for crop protection. chemimpex.com

Research has extensively studied the fumigant and contact toxicity of this compound against various insect species, providing data on its efficacy as an insecticide. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netnih.govmdpi.comsciforum.netcabidigitallibrary.orgoup.comx-mol.com this compound has shown stronger fumigant and contact toxicity compared to its isomer m-cymene (B53747) against insects like Tribolium castaneum and Liposcelis bostrychophila. researchgate.netx-mol.com This suggests that the position of the methyl and isopropyl groups on the benzene (B151609) ring influences its insecticidal activity. researchgate.netx-mol.com

Studies have reported specific toxicity values for this compound against certain insects. For instance, this compound showed high contact toxicity against Liposcelis bostrychophila with an LC50 of 18.1 µ g/adult . researchgate.netmdpi.com In another study, this compound exhibited contact toxicity against Blattella germanica females with an LD50 between 0.29 and 0.47 mg/cm². oup.com The fumigant toxicity of essential oils containing this compound has also been evaluated against pests like Rhyzopertha dominica and Sitophilus oryzae. sciforum.netcabidigitallibrary.org

Here is a table summarizing some reported toxicity data for this compound:

| Insect Species | Type of Toxicity | Value | Reference |

| Liposcelis bostrychophila | Contact | LC50: 18.1 µ g/adult | researchgate.netmdpi.com |

| Blattella germanica | Contact + Fumigant | LD50: 0.29–0.47 mg/cm² (24-h) | oup.com |

| Tribolium castaneum | Fumigant & Contact | Stronger toxicity than m-cymene | researchgate.netx-mol.com |

| Rhyzopertha dominica | Fumigant | Component in Thymus vulgaris EO | sciforum.net |

| Sitophilus oryzae | Fumigant | Component in Eucalyptus EOs | cabidigitallibrary.org |

Beyond direct toxicity, this compound has also been noted for its insect repellent activities. researchgate.netresearchgate.netmdpi.comnih.govnih.govx-mol.com Along with its insecticidal effects, the repellent properties of this compound contribute to its potential as a natural agent for pest control. researchgate.netresearchgate.netmdpi.comnih.govx-mol.com

Contribution to Fragrance and Flavor Research

This compound plays a role in the complex profiles of natural aromas and flavors, and research efforts focus on its identification and contribution to these sensory experiences.

Characterization of Aroma Compounds

Research employs analytical techniques to identify and quantify volatile organic compounds, including this compound, that contribute to the distinct aromas of various substances. Gas chromatography-mass spectrometry (GC-MS) coupled with olfactometry (GC-O) is a key method used in this characterization process. This approach allows researchers to correlate specific chemical compounds with perceived odors.

Beyond food products, this compound has also been characterized as a highly odorous compound in the context of marijuana aroma, detected using multidimensional gas chromatography—mass spectrometry coupled with simultaneous human olfaction. fishersci.ca This highlights its presence and olfactory impact in a variety of complex volatile mixtures.

The characterization of this compound alongside other volatile compounds is crucial for understanding the chemical basis of aromas and for potential applications in the flavor and fragrance industries.

Development of Flavor Base Modules for Sweet Oranges

Research into sweet orange flavor aims to create standardized "flavor base modules" by identifying and combining key aroma compounds in specific proportions. This compound is among the volatile compounds quantified in sweet orange juice samples as part of these studies. daneshyari.comnih.gov

Utility in Chemical Manufacturing and Pharmaceutical Research

This compound demonstrates utility in chemical synthesis and as a solvent in various chemical processes.

This compound as a Chemical Intermediate in Organic Synthesis